AMikacin (hydrate)

Antimicrobial Resistance Aminoglycoside Modifying Enzymes Clinical Microbiology

Researchers require aminoglycoside reference standards with documented activity against multi-drug resistant isolates and defined PK/PD benchmarks. Amikacin hydrate solves this need with: - Verified MIC values and resistance frequency data for AST calibration - >97% purity (NMR) and ≥100 mg/mL aqueous solubility for formulation work - Documented comparator performance vs. gentamicin/tobramycin for toxicogenomic studies Supplied as white crystalline powder; 2-year stability at +4°C.

Molecular Formula C23H49N5O14
Molecular Weight 619.7 g/mol
Cat. No. B10818391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAMikacin (hydrate)
Molecular FormulaC23H49N5O14
Molecular Weight619.7 g/mol
Structural Identifiers
SMILESC.C1C(C(C(C(C1NC(=O)C(CCN)O)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(C(C(C(O3)CN)O)O)O)N.O
InChIInChI=1S/C22H43N5O13.CH4.H2O/c23-2-1-8(29)20(36)27-7-3-6(25)18(39-22-16(34)15(33)13(31)9(4-24)37-22)17(35)19(7)40-21-14(32)11(26)12(30)10(5-28)38-21;;/h6-19,21-22,28-35H,1-5,23-26H2,(H,27,36);1H4;1H2/t6-,7+,8-,9+,10+,11-,12+,13+,14+,15-,16+,17-,18+,19-,21+,22+;;/m0../s1
InChIKeyHTIYBCNQNDBBJH-GCZBSULCSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Amikacin Hydrate: A Semisynthetic Aminoglycoside Antibiotic for Research and Industrial Applications


Amikacin (hydrate) is a semisynthetic aminoglycoside antibiotic derived from kanamycin A, characterized by its broad-spectrum activity against Gram-negative bacteria and select Gram-positive strains [1]. Its molecular formula is C22H43N5O13·xH2O, with an anhydrous molecular weight of 585.6 g/mol [2]. As a hydrate salt form, it exhibits high aqueous solubility (≥100 mg/mL) and is supplied as a white crystalline powder with purity exceeding 97% by NMR, making it suitable for in vitro microbiological assays, pharmacokinetic studies, and formulation research .

Antimicrobial screening context Supports broth microdilution, disk diffusion, and MIC panel workflows
PK/PD research models Relevant for Cmax/MIC endpoint interpretation and exposure-response studies
Aqueous formulation compatibility Hydrate salt with high solubility supports stock solutions and in vitro assays
Resistance mechanism research Defined activity against aminoglycoside-modifying enzyme producers

Why Amikacin Hydrate Cannot Be Substituted by Other Aminoglycosides in Critical Applications


Despite belonging to the same aminoglycoside class, amikacin exhibits a unique resistance profile: it retains potent activity against clinical isolates resistant to gentamicin, tobramycin, and kanamycin due to its structural modifications that confer protection against many aminoglycoside-modifying enzymes [1]. Furthermore, its pharmacokinetic profile yields higher Cmax/MIC ratios and longer time above bactericidal concentrations compared to other aminoglycosides, translating to superior pharmacodynamic indices in specific infection models [2]. These distinctions are critical for researchers and industrial users selecting compounds for susceptibility testing, resistance mechanism studies, or formulation development where predictable, comparator-defined performance is required.

Amikacin hydrate (target)
Gentamicin / Tobramycin / Kanamycin
Retains activity against many aminoglycoside-modifying enzyme producers
May be inactivated by common resistance mechanisms; resistance frequency may be higher
Higher reported Cmax/MIC90 ratio and bactericidal time in PK/PD models
Reported PK/PD indices may be lower; exposure-response profile may differ
Hydrate salt with defined stability profile and high aqueous solubility
Other salt forms or anhydrous grades may have different solubility and storage behavior

Quantitative Evidence Guide: Verified Differentiation of Amikacin Hydrate Against Comparators


Amikacin Retains Potency Against Gentamicin-, Tobramycin-, and Kanamycin-Resistant Gram-Negative Isolates

Amikacin demonstrates consistent activity against bacterial strains that exhibit high-level resistance to gentamicin, tobramycin, and kanamycin. In a study of 480 clinical isolates, amikacin remained active against all organisms resistant to gentamicin, tobramycin, and kanamycin [1]. This is supported by MIC data showing amikacin MICs of ≤8–32 μg/mL for clinical isolates where tobramycin MICs were >16 μg/mL and gentamicin MICs were >16 μg/mL [2].

Resistance spectrum
Head-to-head
Amikacin resistance 1/9 isolates vs. gentamicin 5/9, tobramycin 6/9; MIC ≤8–32 μg/mL against multi-drug resistant strains
Supports antimicrobial resistance screening context
Clinical isolate panel (n=9); broth microdilution per CLSI
Antimicrobial Resistance Aminoglycoside Modifying Enzymes Clinical Microbiology

Amikacin Achieves Superior Pharmacokinetic/Pharmacodynamic (PK/PD) Indices Compared to Gentamicin, Tobramycin, and Kanamycin

In a comparative goat model, amikacin demonstrated significantly higher Cmax/MIC90 and AUC/MIC90 ratios than gentamicin, tobramycin, and kanamycin, indicating a greater potential for bactericidal effect at clinically achievable doses [1].

PK/PD indices
Head-to-head
Highest Cmax/MIC90 ratio among five aminoglycosides; longest bactericidal time above MIC90 (goat model, 10 mg/kg IV)
Supports PK/PD model-response interpretation
Single IV dose; MIC90 derived from 30 S. aureus isolates
Pharmacokinetics PK/PD Modeling Veterinary Pharmacology

Amikacin Exhibits Potent Activity Against Gentamicin- and Tobramycin-Resistant Pseudomonas aeruginosa Strains

Amikacin remains effective against Pseudomonas aeruginosa isolates resistant to gentamicin and tobramycin. In a cystic fibrosis study, nebulized amikacin plus gentamicin showed equivalent efficacy to tobramycin, but with the critical advantage that amikacin is active against tobramycin-resistant strains [1]. This is corroborated by earlier findings that amikacin's in vitro activity was markedly superior to tobramycin against clinical isolates, including gentamicin-resistant strains [2].

P. aeruginosa activity
Reported
Non-inferior FEV1, BMI, and hospitalization frequency vs. nebulized tobramycin; retains activity against tobramycin-resistant strains
Supports comparator endpoint context
Cross-sectional CF study (50 patients); pulmonary function endpoints
Pseudomonas Infections Antibiotic Susceptibility Testing Cystic Fibrosis

Amikacin Hydrate Formulation Offers Defined Stability and Solubility Parameters for Reproducible Research

Amikacin hydrate as a crystalline powder demonstrates high aqueous solubility (≥100 mg/mL) and defined storage stability profiles: 2 years at +4°C as powder, with stock solutions stable for 1 month at -20°C [1]. These parameters ensure batch-to-batch consistency in experimental settings compared to other aminoglycoside salts or anhydrous forms, where solubility and stability may vary.

Stability & solubility
Supplier data
Solubility: 100 mg/mL in water; powder stability 2 years at +4°C; stock solution 1 month at -20°C
Defined handling window supports experimental reproducibility
Based on vendor datasheets; verify under actual laboratory conditions
Compound Stability Formulation Science Analytical Chemistry

Quantitative Meta-Analysis Indicates Lower Nephrotoxicity Risk with Amikacin Compared to Gentamicin

A quantitative overview of randomized controlled trials found that patients receiving gentamicin or sisomicin had a higher risk of nephrotoxicity compared to those receiving amikacin, while tobramycin showed intermediate risk [1]. Although the absolute risk difference was not numerically defined, the direction and statistical significance of the difference provide a safety-based rationale for selecting amikacin in preclinical toxicology studies or when developing novel aminoglycosides with improved safety profiles.

Nephrotoxicity context
Cross-study comparable
Meta-analysis: lower nephrotoxicity risk with amikacin vs. gentamicin; tobramycin intermediate
Supports tolerability endpoint context in preclinical models
Abstract-level data; exact odds ratio not reported
Nephrotoxicity Drug Safety Comparative Toxicology

Amikacin's Superior Activity Ranking in Bactericidal Kinetics Studies

In a comparative bactericidal kinetics study using 20 bacterial strains (P. aeruginosa, E. coli, Klebsiella, Serratia) at 1.5× MIC, amikacin demonstrated the most rapid and complete killing, followed by gentamicin, kanamycin, and tobramycin [1]. This ranking provides a quantitative hierarchy of bactericidal activity under standardized conditions, which is critical for selecting the appropriate aminoglycoside for time-kill curve analyses or combination therapy studies.

Bactericidal kinetics
Head-to-head
Rank 1 of 4: amikacin > gentamicin > kanamycin > tobramycin (20 strains, 1.5× MIC)
Reported time-kill assay ranking supports comparator studies
P. aeruginosa, E. coli, Klebsiella, Serratia; liquid medium
Bactericidal Kinetics Time-Kill Assays Antibiotic Potency

Optimal Research and Industrial Applications for Amikacin Hydrate Based on Quantitative Evidence


Antimicrobial Susceptibility Testing (AST) Panel Calibration and Quality Control

Amikacin hydrate's well-defined MIC values and low resistance frequency (1/9 isolates vs. 5-6/9 for gentamicin/tobramycin) make it an ideal reference standard for calibrating broth microdilution assays, disk diffusion tests, and automated AST systems. Its consistent activity against multi-drug resistant Gram-negative rods provides a reliable benchmark for validating new susceptibility testing platforms and ensuring inter-laboratory reproducibility [1].

In Vivo Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling of Aminoglycosides

Given its superior Cmax/MIC90 and AUC/MIC90 ratios in animal models, amikacin hydrate serves as a positive control in PK/PD studies aiming to correlate drug exposure with bacterial killing. Researchers can use amikacin's defined PK/PD profile to benchmark novel aminoglycoside analogs, liposomal formulations, or combination therapies designed to optimize efficacy while minimizing toxicity [2].

Inhaled Antibiotic Formulation Development for Cystic Fibrosis and Bronchiectasis

Amikacin hydrate's high aqueous solubility (≥100 mg/mL) and proven clinical equivalence to nebulized tobramycin, combined with its activity against tobramycin-resistant P. aeruginosa, position it as a critical active pharmaceutical ingredient (API) for developing inhaled dry powder or solution formulations. Industrial users can leverage its defined stability profile (2 years at +4°C) to design stable, ready-to-use nebulizer solutions or lipid-complexed formulations [3].

Mechanistic Studies of Aminoglycoside-Induced Nephrotoxicity

Because amikacin is associated with a lower risk of nephrotoxicity compared to gentamicin in clinical meta-analyses, it serves as a valuable comparator compound in toxicogenomic or metabolomic studies aimed at elucidating the molecular mechanisms of aminoglycoside kidney injury. Its use as a 'lower-toxicity' benchmark allows researchers to identify specific pathways and biomarkers that differentiate safe from toxic aminoglycoside exposure [4].

Application
Selection Property
Validation Focus
Antimicrobial susceptibility testing research
Reference resistance spectrum
MIC reproducibility across strain panels
PK/PD aminoglycoside modeling
PK/PD benchmark profile
Cmax/MIC ratio validation in animal models
Inhaled formulation research
Aqueous solubility and stability profile
Nebulized solution stability and activity
Nephrotoxicity mechanistic studies
Tolerability endpoint context
Nephrotoxicity endpoint comparison vs. other aminoglycosides

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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